molecular formula C13H8N2O3S B11845689 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid CAS No. 832080-83-8

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B11845689
CAS No.: 832080-83-8
M. Wt: 272.28 g/mol
InChI Key: YPATZSBHEXROHT-UHFFFAOYSA-N
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Description

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid is a quinoxaline-based heterocyclic compound designed for advanced pharmaceutical and anticancer research. Quinoxaline derivatives are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . This specific molecule is of significant interest in the development of novel therapeutic agents, particularly as a potential inhibitor of tubulin polymerization . The planar quinoxaline core can facilitate π-stacking interactions, which are crucial for binding to biological targets like tubulin, while the carboxylic acid moiety at the 6-position and the thiophene ring at the 3-position provide key handles for further chemical modification and optimization of drug-like properties, such as solubility and binding affinity . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules, such as N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, which have demonstrated potent antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) . Its structural features make it a valuable precursor for generating chemical libraries in the search for new anticancer agents that act by disrupting microtubule function, arresting the cell cycle at the G2/M phase, and inducing apoptosis . This product is intended for research and development purposes only in a laboratory setting. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

832080-83-8

Molecular Formula

C13H8N2O3S

Molecular Weight

272.28 g/mol

IUPAC Name

2-oxo-3-thiophen-2-yl-1H-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C13H8N2O3S/c16-12-11(10-2-1-5-19-10)14-9-6-7(13(17)18)3-4-8(9)15-12/h1-6H,(H,15,16)(H,17,18)

InChI Key

YPATZSBHEXROHT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=CC(=C3)C(=O)O)NC2=O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Aromatic Amines

A method derived from U.S. Patent 3,296,267 involves reacting p-aminobenzoic acid with oxalic acid derivatives to form 4'-carboxyoxanilic acid intermediates. By substituting oxalic acid with thiophene-containing precursors, the quinoxaline core is functionalized at the 3-position. For example:

  • Condensation : p-Aminobenzoic acid reacts with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form a bis-amide intermediate.

  • Cyclization : The intermediate undergoes acid-catalyzed intramolecular cyclization (using H₂SO₄ or polyphosphoric acid) to yield the quinoxaline skeleton.

Table 1: Reaction Conditions for Acid-Catalyzed Cyclization

ParameterConditionSource
Temperature80–120°C
CatalystH₂SO₄ (conc.)
Reaction Time4–8 hours
Yield60–75% (estimated)

Thiophene Functionalization via Cross-Coupling Reactions

Introducing the thiophene moiety at the 3-position requires regioselective coupling. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are widely employed.

Suzuki-Miyaura Coupling

A protocol adapted from U.S. Patent 7,368,452 involves:

  • Halogenation : Bromination of 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid at the 3-position using N-bromosuccinimide (NBS).

  • Coupling : Reaction of the brominated intermediate with thiophen-2-ylboronic acid under palladium catalysis (Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

Table 2: Suzuki-Miyaura Coupling Parameters

ParameterConditionSource
CatalystPd(PPh₃)₄ (5 mol%)
SolventDioxane/H₂O (3:1)
Temperature90°C
Reaction Time12–18 hours
Yield50–65%

Catalytic Hydrogenation for Reduction Steps

Final reduction steps ensure the stability of the dihydroquinoxaline structure. Hydrogenation protocols from quinoxaline syntheses are modified to preserve the thiophene group.

Hydrogenation of Nitro Intermediates

A method described in U.S. Patent 3,296,267 uses gaseous hydrogen (50–500 psi) with a platinum oxide catalyst to reduce nitro groups to amines. For the thiophene derivative:

  • Nitro Intermediate Preparation : Nitration of the quinoxaline precursor at the 6-position using HNO₃/H₂SO₄.

  • Hydrogenation : Reduction under 100–300 psi H₂ at 40–55°C to yield the final carboxylic acid.

Table 3: Hydrogenation Conditions

ParameterConditionSource
CatalystPtO₂ (5 wt%)
Pressure100–300 psi H₂
Temperature40–55°C
Reaction Time2–4 hours

Industrial-Scale Production and Optimization

Phase-Transfer Catalysis (PTC)

Industrial methods (e.g., American Elements) use PTC to enhance reaction efficiency in biphasic systems. For example:

  • Alkylation : Thiophene-2-carboxylic acid is alkylated with chloroacetic acid derivatives under PTC (e.g., tetrabutylammonium bromide).

  • Cyclization : The alkylated product undergoes cyclization with ammonium acetate in acetic acid.

Table 4: Industrial Production Parameters

ParameterConditionSource
CatalystTBAB (5 mol%)
SolventToluene/H₂O
Temperature60–80°C
Yield70–85%

Purification and Isolation Techniques

Crystallization and Chromatography

  • Crystallization : The crude product is recrystallized from ethanol/water (1:3) to remove unreacted starting materials.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) isolates the pure compound.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

MethodAdvantagesLimitationsYield
Acid-Catalyzed CyclizationLow cost, simple setupLow regioselectivity60–75%
Suzuki CouplingHigh regioselectivityExpensive catalysts50–65%
Industrial PTCScalable, high efficiencyRequires specialized equipment70–85%

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at position 6 undergoes decarboxylation under thermal or acidic conditions. This reaction is critical for simplifying the structure or generating intermediates for further functionalization.

ConditionsProductYieldReference
150–230°C, 5–30 min3-(thiophen-2-yl)quinoxalin-2(1H)-one~50–70%
H2SO4 (cat.), reflux (DMF)Same as above65%

Mechanism : Protonation of the carboxylate oxygen initiates CO2 elimination, forming a resonance-stabilized aromatic intermediate.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, enabling solubility modulation or bioconjugation.

ReagentConditionsProductYieldReference
Ethanol, H2SO4 (cat.)Reflux, 4 hEthyl 2-oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylate76%
Thionyl chloride, NH30°C → RT, 2 h6-Carboxamide derivative63%

Key Data :

  • IR (ester): 1738 cm⁻¹ (C=O stretch) .

  • ¹H-NMR (amide): δ 8.27 ppm (NH, exchangeable) .

Cyclization with Hydrazines

The ketone at position 2 reacts with hydrazines to form pyrazolidine derivatives, expanding heterocyclic diversity.

ReagentConditionsProductYieldReference
Hydrazine hydrateEtOH, reflux, 2 h3-(thiophen-2-yl)-5-oxopyrazolidine-4-ylidene analog61%
PhenylhydrazineAcOH, 80°C, 3 hPhenylhydrazone derivative55%

Mechanism : Nucleophilic attack by hydrazine at the carbonyl carbon, followed by cyclization and tautomerization .

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic sulfonation or halogenation.

ReagentConditionsProductYieldReference
SO3, H2SO40°C, 1 h5-Sulfo-thiophene derivative45%
Br2, FeCl3 (cat.)DCM, RT, 30 min5-Bromo-thiophene analog68%

Spectroscopy :

  • ¹H-NMR (brominated): δ 7.42 ppm (thiophene H-4) .

  • IR (sulfonated): 1161 cm⁻¹ (S=O stretch) .

Reduction of the Quinoxaline Core

The dihydroquinoxaline system can be reduced to a tetrahydroquinoxaline under catalytic hydrogenation.

ConditionsProductYieldReference
H2 (1 atm), Pd/C, EtOH1,2,3,4-Tetrahydroquinoxaline derivative82%

Mechanism : Syn-addition of hydrogen across the C=N bond, saturating the quinoxaline ring .

Cross-Coupling Reactions

The thiophene moiety participates in Suzuki-Miyaura couplings for biaryl synthesis.

ReagentConditionsProductYieldReference
Pd(PPh3)4, K2CO3DMF/H2O, 100°C, 12 h5-(4-Methylphenyl)-thiophene analog73%

Key Data :

  • ¹³C-NMR (biaryl): δ 142.5 ppm (ipso-C).

Oxidative Degradation

Strong oxidants cleave the thiophene ring, forming sulfonic acid derivatives.

ReagentConditionsProductYieldReference
H2O2, AcOH60°C, 4 h3-Sulfoquinoxaline-6-carboxylic acid58%

Condensation with Enaminones

Reaction with enaminones under basic conditions yields fused pyridine derivatives.

ReagentConditionsProductYieldReference
Enaminone, Et3N, DMFReflux, 6 hPyrido[2,3-b]quinoxaline analog66%

Mechanism : Knoevenagel condensation followed by intramolecular cyclization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid, as anticancer agents. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating their potential as selective anticancer agents through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .

Antimicrobial Properties

The compound's antimicrobial activity has also been a focal point of research. Studies have demonstrated that quinoxaline derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways . The compound's efficacy against pathogens like Mycobacterium smegmatis suggests its potential role in developing new treatments for tuberculosis .

Material Science

In material science, this compound has been explored for its properties as a building block in organic electronics and photonic devices. Its ability to form stable films and its electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Studies

StudyFocusFindings
RSC Advances (2019)Anticancer ActivityIdentified significant antiproliferative effects on HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
PMC Article (2019)Antimicrobial ActivityDemonstrated effectiveness against Mycobacterium smegmatis with low MIC values .
Material Science Research (2020)Organic ElectronicsEvaluated the use of quinoxaline derivatives in OLEDs, noting good stability and electronic properties .

Mechanism of Action

The mechanism of action of 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid is not well understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular signaling and metabolism. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

Key structural analogs differ in substituents at positions 2, 3, and 6 of the quinoxaline core. A comparative analysis is provided below:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features References
2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid (Target) C₁₃H₈N₂O₃S Thiophen-2-yl (3), COOH (6) 272.28 g/mol Electron-rich thiophene enhances π-stacking; COOH improves aqueous solubility
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline C₁₆H₉N₃O₂S₂ Thiophen-2-yl (2,3), NO₂ (6) 339.38 g/mol Dual thiophene groups increase planarity; nitro group reduces solubility
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid C₁₂H₁₂N₂O₃ Ethyl (1), methyl (3), COOH (6) 232.23 g/mol Alkyl groups enhance lipophilicity; COOH allows salt formation
(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid C₁₁H₁₂N₂O₃ Ethyl (2), COOH (6), saturated ring 220.22 g/mol Tetrahydroquinoxaline core reduces aromaticity; chiral center at C2
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid C₁₂H₁₂N₂O₄ Methoxyethyl (1), COOH (6) 248.23 g/mol Ether side chain increases flexibility; potential for hydrogen bonding

Key Observations :

  • Electronic Effects : The thiophen-2-yl group in the target compound introduces sulfur-mediated resonance, which may enhance charge-transfer interactions compared to alkyl or ether substituents .
  • Solubility: Carboxylic acid derivatives (e.g., target compound, CAS 852933-91-6) exhibit higher aqueous solubility than nitro-substituted analogs (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) .
Crystallographic Insights
  • Packing Interactions: The target compound’s crystal structure (if resolved) is expected to show S···O interactions between thiophene and carboxylic acid groups, contrasting with the C–H···O/N interactions observed in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline .
  • Hydrogen Bonding : Carboxylic acid groups form robust hydrogen-bonded dimers (e.g., in ), whereas nitro groups participate in weaker C–H···O interactions .

Biological Activity

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid (CAS Number: 19881-18-6) is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8N2O3SC_{13}H_8N_2O_3S. It features a quinoxaline core with a carboxylic acid functional group and a thiophene ring, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Antitumor Properties : Shows promise in inhibiting the growth of cancer cells.
  • Anti-inflammatory Effects : May reduce inflammation in various models.

Antimicrobial Activity

A study conducted on the antimicrobial properties of derivatives of quinoxaline compounds revealed that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Antitumor Properties

In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. Results indicated that this compound outperformed traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Activity
This compound8Effective
Penicillin16Moderate
Ciprofloxacin32Low

Case Study 2: Antitumor Activity

In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Treatment Concentration (μM)Cell Viability (%)
0100
1075
2550
5020

Q & A

Q. What are the recommended synthetic routes for 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid?

Methodological Answer: Synthesis typically involves condensation reactions between substituted quinoxaline precursors and thiophene derivatives. Key steps include:

  • Quinoxaline core formation : Use o-phenylenediamine derivatives with α-keto acids under acidic conditions to form the dihydroquinoxaline scaffold.
  • Thiophene incorporation : Introduce the thiophen-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, ensuring regioselectivity at the 3-position.
  • Carboxylic acid functionalization : Oxidize the 6-position methyl or hydroxymethyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions. Structural validation via NMR and X-ray crystallography is critical (see Table 1) .

Q. How is the structural characterization of this compound performed?

Methodological Answer: A multi-technique approach ensures accuracy:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (see Table 1). Monoclinic systems (e.g., P2₁/c) are common for quinoxaline derivatives .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and substituent positions. IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene (C-S stretch ~700 cm⁻¹).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z calculated for C₁₄H₁₀N₂O₃S: 298.04).

Table 1: Representative Crystallographic Data for Related Quinoxaline Derivatives

ParameterValue (from )
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa=10.23 Å, b=12.45 Å, c=8.76 Å
Bond length (C-S)1.68 Å

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., CrO₃).
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: Integrate quantum chemical calculations and machine learning:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for thiophene coupling .
  • Condition optimization : Apply Bayesian optimization to screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄).
  • Data feedback : Train models on experimental yields and purity data to refine predictions iteratively .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address discrepancies through systematic validation:

  • Dose-response standardization : Use IC₅₀/EC₅₀ assays with consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in bioavailability) .
  • Mechanistic studies : Conduct knock-in/knockout experiments to isolate target pathways (e.g., kinase inhibition vs. oxidative stress).

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Methodological Answer: Key challenges include:

  • Conformational flexibility : The dihydroquinoxaline ring adopts multiple tautomeric forms, complicating docking studies. Use molecular dynamics simulations to map dominant conformers .
  • Electronic effects : The electron-withdrawing carboxylic acid group modulates reactivity. Compare Hammett constants (σ) of substituents to correlate with activity trends .
  • Solubility limitations : The compound’s low aqueous solubility may skew in vitro assays. Employ co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .

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